molecular formula C21H22N8O3 B11534019 4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11534019
M. Wt: 434.5 g/mol
InChI Key: GPGBCIGGKMNRIT-HYARGMPZSA-N
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Description

4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 2-methylbenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Products may include oxidized hydrazone derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The hydrazone linkage and nitrophenyl group are likely to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(3-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The unique combination of functional groups in 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE sets it apart from similar compounds. Its specific substitution pattern and the presence of the morpholine ring contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-N-[(E)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O3/c1-15-5-2-3-6-16(15)14-22-27-20-24-19(23-17-7-4-8-18(13-17)29(30)31)25-21(26-20)28-9-11-32-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

GPGBCIGGKMNRIT-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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